Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid

Lipophilicity Drug design Membrane permeability

2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid (CAS 794584-38-6) is a sulfonamide-based arylacetic acid derivative with the molecular formula C14H11ClFNO4S and a molecular weight of 343.76 g/mol. The compound features a 4-chloro-2-fluoro-substituted benzenesulfonamide group linked via a sulfonamide nitrogen to a phenylacetic acid moiety, yielding a scaffold with four rotatable bonds, a topological polar surface area (TPSA) of 83.47 Ų, and a computed logP ranging from 2.907 to 3.116.

Molecular Formula C14H11ClFNO4S
Molecular Weight 343.75
CAS No. 794584-38-6
Cat. No. B2942354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid
CAS794584-38-6
Molecular FormulaC14H11ClFNO4S
Molecular Weight343.75
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C14H11ClFNO4S/c15-10-3-6-13(12(16)8-10)22(20,21)17-11-4-1-9(2-5-11)7-14(18)19/h1-6,8,17H,7H2,(H,18,19)
InChIKeyWLLRDNBAUBULJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic Acid (CAS 794584-38-6): Physicochemical Profile and Research Applications


2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid (CAS 794584-38-6) is a sulfonamide-based arylacetic acid derivative with the molecular formula C14H11ClFNO4S and a molecular weight of 343.76 g/mol [1]. The compound features a 4-chloro-2-fluoro-substituted benzenesulfonamide group linked via a sulfonamide nitrogen to a phenylacetic acid moiety, yielding a scaffold with four rotatable bonds, a topological polar surface area (TPSA) of 83.47 Ų, and a computed logP ranging from 2.907 to 3.116 . It is commercially available as a research chemical in 95% purity from multiple international suppliers and is catalogued under PubChem CID 2443725 and MDL number MFCD06368271 [2].

Why 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic Acid Cannot Be Replaced by Unsubstituted or Singly Substituted Sulfonamidoacetic Acid Analogs


The 4-chloro-2-fluoro substitution pattern on the benzenesulfonamide ring, combined with the para-phenylacetic acid tail, generates a physicochemical and pharmacophoric profile that is not replicable by simpler congeners. The unsubstituted lead compound 2-(phenylsulfonamido)acetic acid displays an XLogP3 of only 0.5 and exhibits weak aldose reductase inhibitory activity (IC50 = 130,000 nM against rat lens AR), whereas introduction of halogen substituents on the benzenesulfonamide ring within the 2-(N-arylphenylsulfonamido)acetic acid series has been shown to modulate both potency and selectivity in structure–activity relationship (SAR) studies [1]. The target compound's 4-chloro-2-fluoro motif also appears in clinically evaluated molecules such as the T-type calcium channel blocker ABT-639 (hCav3.2 IC50 = 2 μM), underscoring that this specific halogenation pattern is a non-interchangeable determinant of target engagement . Generic replacement with an unsubstituted phenylsulfonamido or simple sulfamoyl analog would eliminate both the lipophilicity-driven membrane partitioning and the halogen-specific binding interactions that distinguish this scaffold.

Head-to-Head Comparative Evidence: 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic Acid Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4-Chloro-2-fluoro Substitution Confers a 2.4–2.6 Log Unit Increase Over the Unsubstituted Phenylsulfonamidoacetic Acid Lead

The target compound exhibits a computed octanol-water partition coefficient (logP) of 2.907 to 3.116 across multiple sources, representing a 2.4–2.6 log unit increase relative to the unsubstituted chemotype lead 2-(phenylsulfonamido)acetic acid, which has an XLogP3 of 0.5 . The 2-(4-sulfamoylphenyl)acetic acid comparator is similarly polar with an XLogP of approximately 0.6 . This lipophilicity elevation is consistent with the introduction of the chloro and fluoro substituents on the benzenesulfonamide ring and the presence of the para-phenyl spacer, placing the target compound in a more membrane-permeable range (logP 1–3) considered favorable for passive transcellular diffusion.

Lipophilicity Drug design Membrane permeability

Molecular Scaffold Differentiation: Phenyl-Spaced Arylacetic Acid Architecture Versus Direct Glycine Conjugate (CAS 1097796-13-8)

The target compound (MW 343.76, 4–5 rotatable bonds, TPSA 83.47 Ų) incorporates a para-aminophenylacetic acid spacer between the sulfonamide nitrogen and the carboxylic acid terminus. The direct glycine conjugate 2-(4-chloro-2-fluorobenzenesulfonamido)acetic acid (CAS 1097796-13-8, MW 267.66, predicted density 1.599 g/cm³, predicted boiling point 442.8 °C) lacks this phenyl spacer, resulting in a 76.1 Da lower molecular weight and at least one fewer rotatable bond [1]. The extended architecture of the target compound increases both the molecular surface area available for hydrophobic contacts and the conformational degrees of freedom for induced-fit binding.

Scaffold design Conformational flexibility Medicinal chemistry

Drug-Likeness Advantages: Full Lipinski Compliance Versus the Clinical-Stage DP2 Antagonist AMG 853 (Vidupiprant)

The target compound (MW 343.76, logP 2.91–3.12, HBD 2, HBA 5, TPSA 83.47 Ų) fully satisfies all four Lipinski Rule of 5 criteria, whereas the advanced DP2/CRTH2 dual antagonist AMG 853 (Vidupiprant, MW 609.49, XLogP 6.8, 11 rotatable bonds, TPSA 130.18 Ų) violates at least one Lipinski rule due to its molecular weight exceeding 500 Da [1]. AMG 853 shares the 4-chloro-2-fluorobenzenesulfonamido-phenylacetic acid core substructure but bears additional substituents (tert-butylcarbamoyl, chlorocyclopropylphenyl, phenoxy linker) that increase mass by approximately 266 Da and logP by roughly 3.7 units [1]. The target compound therefore occupies a more favorable lead-like chemical space while preserving the core pharmacophoric elements of a clinically validated scaffold.

Drug-likeness Lipinski Rule of 5 Lead optimization

Aldose Reductase Inhibitor Chemotype Heritage: SAR Context for the 2-(N-Arylphenylsulfonamido)acetic Acid Series

The target compound belongs to the 2-(N-aryl or heteroarylphenylsulfonamido)acetic acid series explicitly designed and evaluated as aldose reductase inhibitors (ARIs) [1]. The lead chemotype 2-(phenylsulfonamido)acetic acid exhibits weak ARI activity with an IC50 of 130,000 nM against rat lens aldose reductase [2]. Systematic SAR studies demonstrated that introduction of a 4-bromo-2-fluorobenzyl substituent on a phenylsulfonamidodifluorophenol scaffold yielded compound 4c with submicromolar inhibitory activity, establishing that appropriate halogen substitution on the benzenesulfonamide ring is a key driver of potency enhancement within this chemotype [1]. The target compound's 4-chloro-2-fluoro substitution pattern and para-phenylacetic acid architecture position it as a structurally differentiated member of this series, though direct enzyme inhibition data for this specific compound have not yet been reported in public databases (ZINC15: "no known activity for this compound") [3].

Aldose reductase Diabetic complications Structure-activity relationship

Commercial Availability and Research Supply Chain: Multi-Vendor Sourcing with Consistent 95% Purity Specification

The compound is stocked by at least five independent international suppliers—including American Elements, Biosynth (UGB58438), CymitQuimica (3D-UGB58438), Leyan (2041428), and Enamine (EN300-11520)—with a uniform purity specification of 95% [1]. CymitQuimica offers the compound at 50 mg for €178.00, providing a benchmark for unit pricing . In contrast, the glycine analog 2-(4-chloro-2-fluorobenzenesulfonamido)acetic acid (CAS 1097796-13-8) is available at 98% purity from Leyan, representing a 3-percentage-point higher nominal purity but a structurally simpler scaffold with fewer synthetic steps . The target compound's multi-vendor availability reduces single-supplier procurement risk.

Chemical sourcing Research reagent Supply chain

Optimal Research and Procurement Scenarios for 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic Acid Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization: Profiling Halogenated Phenylsulfonamidoacetic Acid Derivatives

For research groups pursuing aldose reductase inhibitor (ARI) development, this compound represents a structurally advanced member of the 2-(N-arylphenylsulfonamido)acetic acid chemotype, which has established SAR showing that halogen substitution on the benzenesulfonamide ring can improve potency from the micromolar to submicromolar range [1]. Its logP of 2.9–3.1 positions it in a favorable lipophilicity window for cell permeability, addressing a key limitation of the polar unsubstituted lead (logP 0.5, IC50 130,000 nM) [2]. Procurement of this compound enables direct head-to-head enzymatic profiling against the parent chemotype to quantify the contribution of the 4-chloro-2-fluoro motif and the phenyl spacer to ALR2 inhibition.

DP2/CRTH2 Antagonist Scaffold Exploration: A Lead-Like Building Block for Prostaglandin D2 Receptor Programs

The 4-chloro-2-fluorobenzenesulfonamido-phenylacetic acid core is a privileged substructure within the DP2/CRTH2 antagonist pharmacophore, as exemplified by the clinical candidate AMG 853 (Vidupiprant) [1]. The target compound retains this core while eliminating approximately 266 Da of peripheral substituents, resulting in full Lipinski compliance (MW 343.76, logP ~3.1, 0 violations) compared to AMG 853 (MW 609.49, logP 6.8, 1 violation) [2]. This makes it a strategically valuable intermediate or fragment for structure-based design of next-generation dual DP1/DP2 or selective CRTH2 antagonists with improved drug-like properties, particularly for programs targeting allergic inflammation and asthma.

Ion Channel Blocker Medicinal Chemistry: Exploiting the 4-Chloro-2-fluorobenzenesulfonamide Pharmacophore

The 4-chloro-2-fluorobenzenesulfonamide moiety is a validated pharmacophoric element in T-type calcium channel blockade, as demonstrated by ABT-639 (hCav3.2 IC50 = 2 μM, Cav3.1 IC50 = 7.6 μM) [1]. The target compound provides this halogenation pattern on a phenylacetic acid scaffold with 4–5 rotatable bonds, offering conformational flexibility for induced-fit interactions with ion channel voltage-sensor domains. Its moderate lipophilicity (logP ~3) and TPSA of 83.47 Ų are within the property ranges associated with orally bioavailable ion channel modulators, supporting its use as a core scaffold for focused library synthesis targeting Cav3.x or Nav isoforms.

Physicochemical Reference Standard for Sulfonamide-Arylacetic Acid Conjugate Series

Given the multi-source commercial availability at a consistent 95% purity specification (Biosynth UGB58438, CymitQuimica 3D-UGB58438, Leyan 2041428, Enamine EN300-11520) [1], this compound can serve as a cross-laboratory reference standard for physicochemical profiling of sulfonamide-arylacetic acid conjugates. Its well-defined computed properties—logP 2.907–3.116, TPSA 83.47 Ų, MW 343.76, 4 rotatable bonds—provide a reproducible benchmark for chromatographic method development (logD7.4 determination, HPLC retention time calibration) and for validating computational logP prediction models across different software platforms [2]. The ≤€180/50 mg price point further supports its use in systematic physicochemical parameter studies requiring multiple replicate measurements.

Quote Request

Request a Quote for 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.